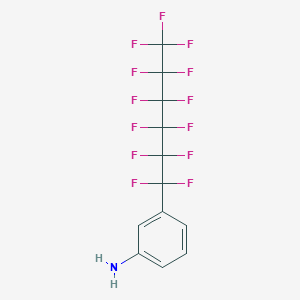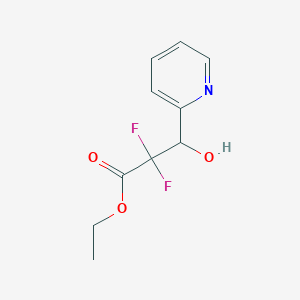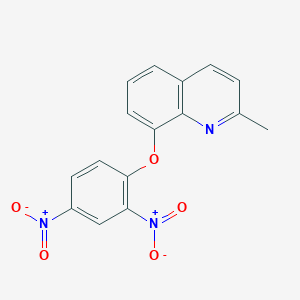
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene is a synthetic organic compound known for its unique chemical properties and diverse applications. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its reactivity and stability. This compound is used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dichloro-2,2,2-trifluoroethoxy)benzene typically involves the reaction of benzene with 1,1-dichloro-2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the benzene ring, forming the ether linkage .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as sulfuric acid or Lewis acids like aluminum chloride can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: (1,1-Dichloro-2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of hydrocarbon derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethoxy groups into aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1,1-Dichloro-2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,1-Dichloro-2,2,2-trifluoroethane: Shares similar structural features but lacks the benzene ring, leading to different reactivity and applications.
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Another related compound with similar functional groups but different molecular structure.
1,1-Dichloro-2,2-difluoroethylene: Contains similar halogen atoms but differs in the presence of a double bond.
Uniqueness: (1,1-Dichloro-2,2,2-trifluoroethoxy)benzene is unique due to its combination of trifluoroethoxy and benzene moieties, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with aromatic systems and fluorinated groups.
特性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10,8(11,12)13)14-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSEJMNYYBNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

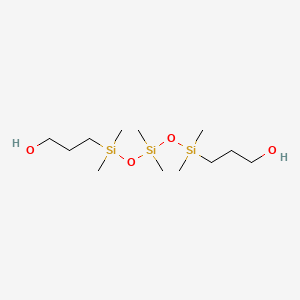
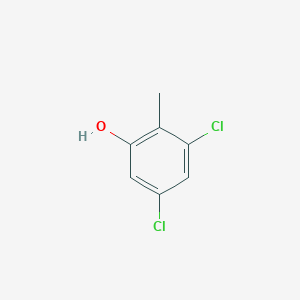
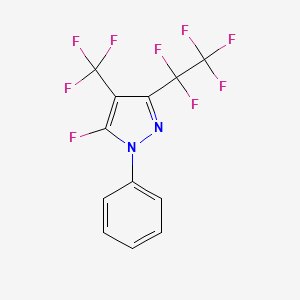
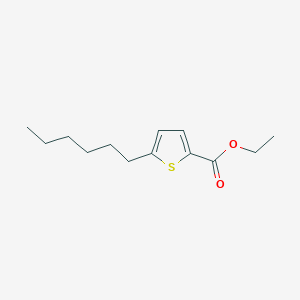
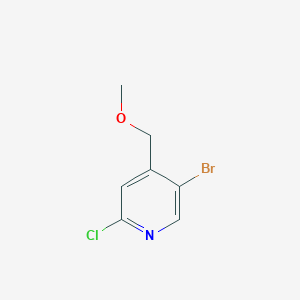
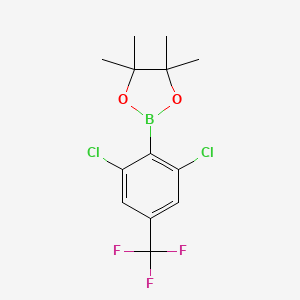
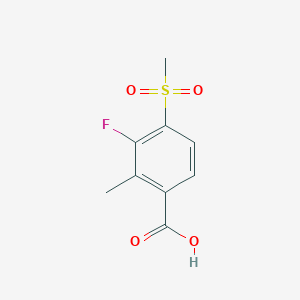

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat](/img/structure/B6296768.png)
